tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an isopropylamino group, and a piperidine ring. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.
Introduction of the isopropylamino group: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: A similar compound with an ethoxy group instead of an isopropylamino group.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another related compound with a hydroxyethyl group.
Uniqueness
tert-Butyl 2-(1-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to the presence of the isopropylamino group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C15H30N2O2 |
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Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 2-[1-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-11(2)16-12(3)13-9-7-8-10-17(13)14(18)19-15(4,5)6/h11-13,16H,7-10H2,1-6H3 |
InChI Key |
DGJBFXVMUHLFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1CCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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